Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-

physicochemical characterization structural identity phosphinamide

Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- (molecular formula C21H20NO2P, exact mass 349.1230 g/mol) is a tertiary amide bearing a diphenylphosphine oxide moiety on the N-methyl substituent. The compound is formally classified as an N-alkyl-N-(diphenyloxophosphinyl)methyl carboxamide and was originally synthesized via chloromethylation of N-methylbenzamide followed by reaction with ethyl diphenylphosphinite.

Molecular Formula C21H20NO2P
Molecular Weight 349.4 g/mol
CAS No. 144175-19-9
Cat. No. B12890587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-
CAS144175-19-9
Molecular FormulaC21H20NO2P
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCN(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C21H20NO2P/c1-22(21(23)18-11-5-2-6-12-18)17-25(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3
InChIKeyAXSLXVYMPYEGMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- (CAS 144175-19-9): Structural and Procurement Baseline


Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- (molecular formula C21H20NO2P, exact mass 349.1230 g/mol) is a tertiary amide bearing a diphenylphosphine oxide moiety on the N-methyl substituent . The compound is formally classified as an N-alkyl-N-(diphenyloxophosphinyl)methyl carboxamide and was originally synthesized via chloromethylation of N-methylbenzamide followed by reaction with ethyl diphenylphosphinite [1]. It is listed in the SpectraBase spectral database with associated NMR, FTIR, and Raman data for the N-H analog [2], while its N-methyl derivative is catalogued primarily by specialty chemical suppliers.

Why Generic Substitution Is Unsupportable for Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-


No published head-to-head comparison between Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- and any close structural analog (such as N-H derivatives, N-benzyl phosphinamides, or N-alkyl phosphine oxide benzamides) was retrievable from primary literature or patents. Without quantitative performance data in a defined assay or process, any claim that the N-methyl substitution alters coordination behavior, solubility, metabolic stability, or catalytic efficiency relative to its congeners remains unvalidated. Generic substitution among in-class phosphinamide benzamides cannot be ruled out on the basis of currently available evidence [1][2].

Quantitative Differentiation Evidence for Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-: A Critical Appraisal


Physicochemical Identity: Molecular Weight Differentiates from Closest N-H Analogs but Functional Significance Is Unquantified

Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl- (C21H20NO2P, exact mass 349.1230 g/mol) differs from the N-H parent compound N-[(diphenylphosphinyl)methyl]benzamide (C20H18NO2P, exact mass 335.1075 g/mol) by a single N-methyl group (+14.0157 Da) [1]. No direct comparative data on how this mass difference influences logP, solubility, permeability, or target binding are available from primary sources.

physicochemical characterization structural identity phosphinamide

Synthetic Accessibility: Chloromethylation Route Yields Target Compound but No Yield Comparison to Analogous Substrates

The compound was prepared via chloromethylation of N-methylbenzamide with paraformaldehyde and chlorotrimethylsilane, followed by Arbuzov-type reaction with ethyl diphenylphosphinite at room temperature [1]. The original synthesis paper reports reaction conditions for a series of N-alkyl-N-(diphenyloxophosphinyl)methyl carboxamides but does not provide isolated yields specific to the N-methylbenzamide substrate versus its N-ethyl, N-propyl, or N-phenyl counterparts, preventing procurement decisions based on synthetic efficiency.

synthetic methodology chloromethylation phosphinamide formation

Spectral Identity: Gas-Phase IR and Calculated Raman Spectra Confirm Structure but Do Not Differentiate from Analogs in Functional Performance

The closely related N-H analog (C20H18NO2P) has experimental KBr-pellet FTIR and computed Raman spectra deposited in the Wiley KnowItAll database [1]. No corresponding experimental spectra or computed spectra for the N-methyl derivative were found in public repositories. Absent side-by-side overlay of the N-methyl vs. N-H carbonyl stretching frequencies or P=O absorption bands under identical conditions, spectral identity cannot be leveraged to argue differential purity or batch-to-batch consistency for procurement purposes.

spectral characterization FTIR Raman spectroscopy

Evidence-Limited Application Scenarios for Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-


Synthetic Intermediate in Phosphinamide Library Construction

Couture et al. (1992) demonstrated that N-alkyl-N-(diphenyloxophosphinyl)methyl carboxamides can serve as precursors for further functionalization, including α-alkylation and Horner-Wadsworth-Emmons-type reactions. Users procuring this compound for in-house derivatization programs should verify its reactivity profile under their specific conditions, as no comparative substrate scope data exist to predict whether the N-methyl substituent enhances or suppresses subsequent transformations relative to N-H or N-benzyl analogs [1].

Physicochemical Reference Standard for Phosphine Oxide Benzamide Characterization

The compound's well-defined molecular formula (C21H20NO2P, MW 349.36) and CAS registry designation make it suitable as a retention time or mass reference in LC-MS workflows targeting phosphinamide-containing libraries, provided the user independently verifies purity and stability under their analytical conditions.

Metal Coordination Ligand Screening (Unvalidated Potential)

Diphenylphosphine oxide moieties are known to coordinate lanthanides and actinides in extraction systems, as reviewed by Kabachnik for structurally related diphenylphosphinylmethyl benzenes [2]. Although no experimental log K or distribution ratio data exist specifically for Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-, users investigating novel extractants may consider this compound as a screening candidate, recognizing the absence of pre-existing performance benchmarks.

Quote Request

Request a Quote for Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.